molecular formula C9H8N2O3 B2742150 N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea CAS No. 4741-69-9

N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

Cat. No. B2742150
CAS RN: 4741-69-9
M. Wt: 192.174
InChI Key: KPXDBVRJIYDAHI-UHFFFAOYSA-N
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Description

“N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea” is a chemical compound with the linear formula C10H9NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized and identified through 1H,13C, and APT NMR experiments .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea have been synthesized and evaluated for their antimicrobial properties. For instance, N-(Substituted)-N'-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with higher efficacy in bacterial inhibition compared to antifungal activity (P. V. G. Reddy, C. S. Reddy, & C. N. Raju, 2003). This suggests the potential of benzofuran derivatives in developing new antimicrobial agents.

Environmental Impact and Agricultural Applications

Research has also focused on the environmental impact of urea derivatives, particularly as nitrogen fertilizers in agriculture. The effectiveness of urease inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT), has been studied for reducing ammonia, nitrous oxide, and nitric oxide emissions from fertilized soils. A study conducted on barley crops under Mediterranean conditions demonstrated that NBPT effectively reduced gaseous nitrogen losses, thereby enhancing nitrogen use efficiency and potentially increasing crop yield without significant environmental detriment (D. Abalos, A. Sanz-Cobeña, T. Misselbrook, & A. Vallejo, 2012).

Organic Chemistry and Synthesis Research

In organic chemistry, the alkylation of N-acetoxy-N-(benzofuran-2-yl)urea, involving the migration of acetyl groups to form O-acetylisourea, has been studied to understand the kinetics and mechanisms of such reactions. This research provides insight into the synthesis strategies for developing new compounds with potential applications in drug development and materials science (О. А. Онучина, Сергей Александрович Зайцев, & В. И. Левина, 2007).

Role in Feeding Behavior and Drug Abuse Research

The compound has been evaluated in the context of compulsive food consumption and binge eating in rats, providing insights into the neurological pathways involved in eating disorders. Specifically, selective antagonists targeting orexin receptors have shown potential in reducing binge eating behavior, suggesting a therapeutic avenue for eating disorders (L. Piccoli, M. M. Bonaventura, & C. Cifani, 2012).

properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c10-9(13)11-7-5-3-1-2-4-6(5)8(12)14-7/h1-4,7H,(H3,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXDBVRJIYDAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875855
Record name Isobenzofuranone-3-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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